N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-(morpholin-4-yl)acetamide
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Overview
Description
N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)-2-morpholinoacetamide is a complex organic compound known for its significant applications in various fields, including medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)-2-morpholinoacetamide typically involves multiple steps, starting with the preparation of the indole core. One common method involves the reaction of 5-chloroindole with phenylsulfonyl chloride under basic conditions to introduce the phenylsulfonyl group. This intermediate is then reacted with morpholinoacetic acid or its derivatives to form the final product. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)-2-morpholinoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: The chloro group on the indole ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins involved in disease pathways.
Medicine: Explored for its anticancer properties, particularly in targeting pathways like WNT/β-catenin.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)-2-morpholinoacetamide exerts its effects often involves the inhibition of key molecular targets. For instance, in cancer research, it has been shown to inhibit the Dishevelled 1 (DVL1) protein, a crucial component of the WNT/β-catenin signaling pathway . This inhibition disrupts the pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-(phenylsulfonyl)indole-2-carboxamide: Shares the indole and phenylsulfonyl groups but lacks the morpholinoacetamide moiety.
N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)acetamide: Similar structure but without the morpholine ring.
Uniqueness
N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)-2-morpholinoacetamide stands out due to the presence of the morpholinoacetamide group, which enhances its solubility and bioavailability. This structural feature also allows for more diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
918493-24-0 |
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Molecular Formula |
C20H20ClN3O4S |
Molecular Weight |
433.9 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C20H20ClN3O4S/c21-14-6-7-17-16(12-14)19(29(26,27)15-4-2-1-3-5-15)20(22-17)23-18(25)13-24-8-10-28-11-9-24/h1-7,12,22H,8-11,13H2,(H,23,25) |
InChI Key |
ISZWBPLKTVDNIW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(=O)NC2=C(C3=C(N2)C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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